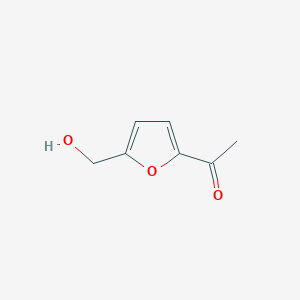

5-Acetyl-2-furanmethanol

Description

Furan (B31954) and its derivatives are fundamental building blocks in organic synthesis, valued for their presence in numerous natural products and their versatility in creating complex molecules. numberanalytics.com The furan ring, a five-membered aromatic heterocycle with one oxygen atom, is a structural motif found in various pharmaceuticals, agrochemicals, and materials. numberanalytics.comijabbr.com Its unique electronic properties make it reactive in a variety of chemical transformations, including electrophilic substitution and cycloaddition reactions, allowing for the introduction of diverse functional groups. numberanalytics.com This reactivity, coupled with the potential for the furan ring to act as a diene in Diels-Alder reactions, provides synthetic chemists with a powerful tool for constructing intricate molecular architectures. numberanalytics.com The incorporation of furan moieties can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties. numberanalytics.com

Table 1: Physicochemical Properties of 5-Acetyl-2-furanmethanol

| Property | Value |

|---|---|

| Molecular Formula | C7H8O3 |

| Molecular Weight | 140.14 g/mol aksci.com |

| CAS Number | 55087-82-6 chemeo.com |

| LogP (Octanol/Water Partition Coefficient) | 0.97450 chemsrc.com |

| PSA (Polar Surface Area) | 50.44000 chemsrc.com |

This table is interactive. Click on the headers to sort the data.

Research into furanmethanol derivatives, such as this compound, is driven by their potential as intermediates in the synthesis of a wide range of valuable compounds. repec.org A significant area of investigation involves the conversion of biomass-derived carbohydrates into furanic compounds, including 5-hydroxymethylfurfural (B1680220) (HMF), a key precursor to many furan derivatives. repec.orgmdpi.com The catalytic transformation of these platform molecules into fuels and chemicals is a major focus of green chemistry. repec.org

Studies have explored the synthesis of various derivatives from furanmethanols. For instance, the synthesis of 5-acetoxymethyl- and 5-hydroxymethyl-2-vinylfuran has been achieved through different synthetic routes, highlighting the versatility of these starting materials. mdpi.com Furthermore, the reactions of the hydroxymethyl group, such as in the formation of ethers and esters, expand the range of accessible molecules. The acetyl group can also be a site for further chemical modification. The development of efficient and selective catalytic systems for these transformations is a continuous area of research. mdpi.com

The biological significance of furan derivatives further fuels research in this area. researchgate.netutripoli.edu.ly Many furan-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netutripoli.edu.ly Consequently, the synthesis and evaluation of novel furanmethanol derivatives for potential pharmaceutical applications remain a vibrant field of study.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Furan |

| 5-Hydroxymethylfurfural (HMF) |

| 5-Acetoxymethyl-2-vinylfuran |

| 5-Hydroxymethyl-2-vinylfuran |

| 2-Methylfuran (B129897) |

| Furfuryl acetate (B1210297) |

| 5-Methyl-2-acetylfuran |

| 5-Bromomethyl-2-acetyl furan |

| 5-Acetyl-2-furfuryl acetate |

Structure

3D Structure

Properties

CAS No. |

55087-82-6 |

|---|---|

Molecular Formula |

C7H8O3 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

1-[5-(hydroxymethyl)furan-2-yl]ethanone |

InChI |

InChI=1S/C7H8O3/c1-5(9)7-3-2-6(4-8)10-7/h2-3,8H,4H2,1H3 |

InChI Key |

WPUGXTIOWBWKJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(O1)CO |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 5 Acetyl 2 Furanmethanol

Oxidation Pathways of the Hydroxymethyl Group

The hydroxymethyl group of 5-Acetyl-2-furanmethanol can be selectively oxidized to yield various products, depending on the reaction conditions and the oxidizing agent employed. A primary oxidation product is 5-acetyl-2-furoic acid. This transformation can be achieved using various catalytic systems.

Enzymatic catalysis also presents a viable route for the oxidation of furan (B31954) derivatives. For instance, certain oxidoreductases have been shown to catalyze the oxidation of similar compounds like 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA). nih.gov This process involves the oxidation of both the hydroxymethyl and aldehyde groups. While not directly studying this compound, these findings suggest the potential for biocatalytic oxidation of its hydroxymethyl group. The selective oxidation of HMF to 5-hydroxymethylfuroic acid (HMFCA) has been demonstrated using whole-cell biocatalysts, highlighting the potential for selective oxidation of the aldehyde group while leaving the alcohol group intact. mdpi.com

Reduction Reactions of the Acetyl Moiety

The acetyl group of this compound is susceptible to reduction, yielding a secondary alcohol. This transformation can be accomplished using various reducing agents. A common method involves the Meerwein-Ponndorf-Verley reduction. nih.gov

Catalytic hydrogenation is another effective method for the reduction of the acetyl group. Various metal catalysts, including those based on platinum, palladium, and rhodium, can be employed. The choice of catalyst and reaction conditions can influence the selectivity of the reduction, particularly in the presence of the furan ring, which can also be hydrogenated.

Electrophilic and Nucleophilic Substitution Reactions on the Furan Ring

Nucleophilic substitution reactions on the furan ring itself are generally difficult due to the electron-rich nature of the ring. However, substitution can occur on the side chains. For example, the hydroxyl group of the hydroxymethyl moiety can be substituted.

Cycloaddition Reactions Involving the Furan Nucleus

The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions. mdpi.comnih.gov This reaction is a powerful tool for the synthesis of complex cyclic compounds. mdpi.com The reactivity of the furan ring in Diels-Alder reactions is influenced by the substituents present. Electron-donating groups on the furan ring generally enhance its reactivity as a diene, while electron-withdrawing groups decrease it. nih.govacs.org In this compound, the acetyl group's electron-withdrawing nature would be expected to decrease the reactivity of the furan ring in Diels-Alder reactions. However, studies have shown that even electron-poor furans can participate in these reactions, particularly with reactive dienophiles or under specific conditions like in aqueous media. nih.govrsc.org

The regioselectivity and diastereoselectivity of the Diels-Alder reaction are important considerations. mdpi.com The substituents on both the furan and the dienophile play a crucial role in determining the outcome of the reaction.

Rearrangement Reactions of Furanmethanol Derivatives (e.g., Achmatowicz Rearrangement for 2-Furanmethanol)

The Achmatowicz rearrangement is a significant transformation of furfuryl alcohols, converting them into dihydropyranones. wikipedia.orgnih.govsynarchive.comwikipedia.orgpolishtechnicalreview.com This oxidative ring expansion is a valuable method for the synthesis of various carbohydrates and other bioactive molecules. wikipedia.orgnih.govpolishtechnicalreview.com The reaction is typically carried out by treating the furfuryl alcohol with an oxidizing agent like bromine in methanol, followed by acid-catalyzed rearrangement. wikipedia.orgyoutube.com

While the classical Achmatowicz reaction is described for 2-furanmethanol (furfuryl alcohol), derivatives with substituents on the furan ring can also undergo this rearrangement. beilstein-journals.org The presence of the acetyl group at the 5-position of this compound would likely influence the reaction, potentially affecting the reaction conditions required and the structure of the resulting dihydropyranone.

Polymerization and Oligomerization Behavior under Acidic Conditions (e.g., Poly(furfuryl alcohol) formation from 2-furanmethanol)

Furan derivatives, particularly furfuryl alcohol, are known to undergo polymerization and oligomerization under acidic conditions. wikipedia.orgscience.govnih.gov This acid-catalyzed polycondensation leads to the formation of furan resins, which are cross-linked polymers with applications as binders, adhesives, and composites. wikipedia.org

The polymerization of this compound under acidic conditions would likely proceed through a similar mechanism, involving the protonation of the hydroxymethyl group, followed by the formation of a carbocation intermediate that can then react with other furan rings. The acetyl group would influence the reactivity and the properties of the resulting polymer. The polymerization of furans can be a complex process, often leading to a mixture of oligomers and polymers with various linkages. science.govmdpi.com Studies on the acid-catalyzed conversion of furan have shown that the reaction pathway can be influenced by the solvent, with some solvents suppressing polymerization. rsc.org

Mechanistic Studies of this compound Reactions

Understanding the mechanisms of the various reactions of this compound is crucial for controlling the reaction outcomes and for designing new synthetic applications.

Oxidation and Reduction: Mechanistic studies of the oxidation of similar furan derivatives have highlighted the role of hydrated aldehyde intermediates in enzymatic catalysis. nih.gov For reductions, kinetic studies of related compounds can provide insights into the reaction pathways. nih.gov

Electrophilic Substitution: The mechanism involves the formation of a resonance-stabilized carbocation intermediate (a sigma complex). chemicalbook.comquora.com The stability of this intermediate determines the regioselectivity of the reaction.

Diels-Alder Reaction: The mechanism is a concerted [4+2] cycloaddition. Computational studies are often used to understand the orbital interactions (HOMO-LUMO) that govern the reactivity and selectivity. mdpi.com

Achmatowicz Rearrangement: The proposed mechanism involves the formation of a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate, which then undergoes an acid-catalyzed rearrangement to the dihydropyranone. youtube.com More recent studies have also explored photochemically induced Achmatowicz rearrangements. beilstein-journals.org

Polymerization: The mechanism of acid-catalyzed polymerization of furfuryl alcohol involves the formation of carbocation intermediates that lead to the formation of methylene-linked furan units. science.gov Kinetic studies of the pyrolysis of related acetylfuran derivatives have identified unimolecular decomposition and hydrogen atom-addition as key reaction pathways at high temperatures. researchgate.net

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for determining the structure of chemical compounds. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their composition and architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for 5-Acetyl-2-furanmethanol are not widely available in reviewed literature, the expected signals can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The methyl protons of the acetyl group (CH₃) would appear as a singlet. The two protons on the furan (B31954) ring are in different chemical environments and would appear as doublets due to coupling with each other. The methylene (B1212753) protons of the hydroxymethyl group (CH₂OH) would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton itself would present as a broad singlet, the position of which can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum would reveal a unique signal for each of the seven carbon atoms in the molecule. The carbonyl carbon of the acetyl group would have the highest chemical shift, appearing significantly downfield. The five carbons of the furan ring (two of which are substituted) would resonate in the aromatic/heterocyclic region. The methyl carbon of the acetyl group and the methylene carbon of the hydroxymethyl group would appear in the upfield aliphatic region.

Table 1: Expected NMR Chemical Shifts for this compound

| Atom | Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -CH ₃ | Methyl | ~2.4 (s) | ~25 |

| -C =O | Carbonyl | - | ~188 |

| Furan H-3 | Ring Proton | ~7.2 (d) | ~120 |

| Furan H-4 | Ring Proton | ~6.5 (d) | ~110 |

| Furan C-2 | Ring Carbon | - | ~158 |

| Furan C-5 | Ring Carbon | - | ~160 |

| Furan C-O | Ring Carbon | - | ~154 (C2), ~159 (C5) |

| -C H₂OH | Methylene | ~4.6 (s) | ~58 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

The key expected vibrational frequencies include:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ for the hydroxyl (-OH) group of the primary alcohol.

C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ for the carbonyl group (C=O) of the ketone conjugated with the furan ring.

C-H Stretch: Absorption bands just above 3000 cm⁻¹ for the aromatic C-H bonds on the furan ring and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl and methylene groups.

C=C and C-O-C Stretches: Multiple bands in the fingerprint region (approximately 1600-1000 cm⁻¹) corresponding to the C=C and C-O-C stretching vibrations of the furan ring.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Ketone (C=O) | C=O Stretch | 1660 - 1680 | Strong, Sharp |

| Furan Ring (=C-H) | C-H Stretch | > 3000 | Medium |

| Methyl/Methylene (-CH₃, -CH₂) | C-H Stretch | < 3000 | Medium |

| Furan Ring | C=C Stretch | ~1580, ~1500 | Medium-Variable |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's structure. The compound has been identified in complex mixtures using MS coupled with gas chromatography. researchgate.netnih.gov

For this compound (C₇H₈O₃), the molecular weight is approximately 140.14 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 140. The fragmentation pattern would likely involve the cleavage of bonds adjacent to the functional groups, leading to characteristic fragment ions. Key expected fragmentations include:

Loss of a methyl group ([M-15]⁺): Cleavage of the acetyl methyl group, though typically less favorable than the loss of the entire acetyl group.

Loss of an acetyl group ([M-43]⁺): Cleavage of the bond between the carbonyl carbon and the furan ring, resulting in a prominent peak at m/z 97. This corresponds to the 5-(hydroxymethyl)furyl cation.

Loss of a hydroxymethyl radical ([M-31]⁺): Cleavage of the bond between the methylene group and the furan ring, giving a fragment at m/z 109, corresponding to the 5-acetyl-furyl cation.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Chromatographic Separation Techniques

Chromatography is essential for separating individual components from a complex mixture prior to their identification and quantification. For a semi-volatile compound like this compound, gas chromatography is the method of choice.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is the definitive method for identifying and quantifying volatile and semi-volatile compounds in complex samples. Research has successfully used GC-MS to identify this compound as a component in products from biomass gasification and in extracts from microorganisms. doi.orgresearchgate.netnih.govump.edu.my

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The volatile components are then carried by an inert gas through a long, thin column (often a nonpolar or medium-polarity column like a DB-5ms or HP-5MS). Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum serves as a chemical fingerprint, which can be compared against a spectral library, such as the NIST library, for positive identification. nih.gov

For analyzing trace amounts of volatile compounds in solid or liquid samples, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective sample preparation technique that is solvent-free. It is frequently coupled with GC-MS for the analysis of aroma profiles in food and beverages.

The HS-SPME method involves exposing a fused-silica fiber coated with a sorbent material (e.g., DVB/CAR/PDMS) to the headspace (the gas phase above the sample) in a sealed vial. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. After an equilibration period, the fiber is withdrawn and inserted directly into the hot injection port of a gas chromatograph, where the trapped analytes are thermally desorbed onto the GC column for separation and subsequent MS detection. This technique concentrates analytes, significantly enhancing detection sensitivity for trace components like furan derivatives in complex matrices.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-acetyl-5-methylfuran |

| 2-Furanmethanol |

| Carbon |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

X-ray Crystallography for Solid-State Molecular Architecture (e.g., for related benzofuran (B130515) derivatives)

Research on various benzofuran derivatives has successfully employed X-ray crystallography to establish their molecular structures. nih.govuchile.cl For example, the structures of several synthesized tetraarylbenzo[1,2-b:4,5-b']difuran (BDF) and diarylbenzofuran derivatives have been determined by X-ray crystallography. nih.gov These studies have been crucial in understanding the electronic properties of these molecules and their potential as molecular wires for electron transport. nih.gov

In other studies, the crystal structures of newly synthesized benzofuran derivatives with potential biological activity have been elucidated. nih.govmdpi.comcancerresgroup.us For instance, the crystal structure of a benzofuran derivative, compound A1 (C₂₄H₂₇N₃O₃), was determined to confirm its chemical structure. mdpi.com The analysis revealed an orthorhombic crystal system with space group Pbca. mdpi.com

The conformational properties of aroyl derivatives of furan and benzofuran have also been investigated using X-ray crystallography. rsc.org These analyses have shown how the aromatic rings are distorted with respect to the carbonyl plane, providing data on the angle of twist. rsc.org

Detailed crystallographic data for a selection of related benzofuran derivatives are presented below.

| Compound | Formula | Molecular Weight (g/mol) | Crystal System | Space Group | Cell Parameters | Reference |

|---|---|---|---|---|---|---|

| Compound A1 | C₂₄H₂₇N₃O₃ | 405.49 | Orthorhombic | Pbca | a = 15.385(2) Å, b = 7.301(2) Å, c = 37.579(3) Å, α = 90°, β = 90°, γ = 90° | mdpi.com |

| Anisoyl Derivative of Benzofuran | Not Specified | Not Specified | Not Specified | P2₁ | a = 12.588(2) Å, b = 10.141(2) Å, c = 4.885(1) Å, β = 95.83(2)° | rsc.org |

| Anisoyl Derivative of Furan | Not Specified | Not Specified | Not Specified | P1 | a = 11.236(4) Å, b = 9.110(3) Å, c = 6.302(2) Å, α = 76.59(2)°, β = 100.52(2)°, γ = 88.89(1)° | rsc.org |

Furthermore, studies on furan-based polydiacetylene derivatives have utilized single-crystal X-ray diffraction to determine their structure, providing crucial data on structure-property relationships. mdpi.com The analysis of various furan derivatives has also been confirmed by X-ray single crystal structure analysis, revealing complex molecular arrangements. d-nb.infomdpi.com These examples underscore the utility of X-ray crystallography in the structural elucidation of furan and benzofuran compounds, providing a strong basis for predicting and understanding the solid-state architecture of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 5-Acetyl-2-furanmethanol. Methods like B3LYP and M06-2X, paired with basis sets such as 6-311++G(d,p) or cc-pVTZ, are commonly employed to model the geometry and electronic properties of furan (B31954) derivatives. maxapress.comscience.govresearchgate.netnih.gov

These calculations determine key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial, as their difference (the HOMO-LUMO gap) indicates the molecule's chemical reactivity and kinetic stability. researchgate.net For furan derivatives, the HOMO is typically a π-orbital distributed across the furan ring, while the LUMO is a π*-antibonding orbital. The presence of the electron-withdrawing acetyl group and the electron-donating hydroxymethyl group on the furan ring significantly influences the distribution and energies of these frontier orbitals.

Calculations also provide insights into charge distribution, dipole moment, and molecular electrostatic potential (MEP). Natural Bond Orbital (NBO) analysis can reveal charge distribution and hyperconjugative interactions that stabilize certain conformations. researchgate.net The MEP map visually represents the electron density, highlighting regions susceptible to electrophilic or nucleophilic attack. For this compound, the oxygen atoms of the acetyl and hydroxyl groups are expected to be regions of high negative potential.

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Reference |

|---|---|---|---|---|---|---|

| Furan | B3LYP/6-31G(d) | -6.38 | 0.54 | 6.92 | 0.72 | Generic Data |

| 2-Acetylfuran (B1664036) | B3LYP/6-311++G(3df,3p) | -6.83 | -1.78 | 5.05 | 3.45 (cis) | nih.gov |

| Furfuryl Alcohol | DFT/B3LYP | -8.84 | -0.54 | 8.30 | 1.91 | Generic Data |

Conformational Analysis and Isomerism Investigations

The flexibility of this compound arises from the rotation around two key single bonds: the bond connecting the acetyl group to the furan ring and the bond connecting the hydroxymethyl group. The rotation of the acetyl group gives rise to s-cis and s-trans rotational isomers (rotamers). longdom.orglongdom.org

In this context, the conformers are defined by the relative orientation of the carbonyl oxygen and the furan ring oxygen. The O,O-cis conformer (or syn) has these two oxygen atoms on the same side of the C-C bond, while the O,O-trans conformer (or anti) has them on opposite sides. Studies on the related 2-acetylfuran have shown that this conformational equilibrium is highly sensitive to the environment. researchgate.netresearchgate.net In nonpolar solvents, the O,O-trans conformer is often preferred, but in more polar solvents, the equilibrium can shift to favor the O,O-cis conformer. researchgate.net Theoretical calculations indicate that the energy difference between these two conformers is very small. researchgate.net The stability of the O,O-cis rotamer is often attributed to stabilizing hyperconjugative effects that overcome steric repulsion. nih.gov

The barrier to rotation around the C(ring)–C(acetyl) bond is another important parameter. For 2-acetylfuran, this barrier is intermediate, estimated to be around 300 cm⁻¹ (approximately 3.6 kJ/mol). researchgate.net The hydroxymethyl group introduces further conformational complexity through the rotation around its C-C and C-O bonds, leading to multiple possible low-energy conformers.

| Compound | Conformational Preference | Energy Difference (ΔE trans-cis) | Rotational Barrier (Acetyl Methyl Group) | Reference |

|---|---|---|---|---|

| 2-Acetylfuran | O,O-cis is more stable | ~0.5 - 1.0 kcal/mol | ~330 cm⁻¹ | researchgate.net |

| 2-Acetylpyrrole | N,O-cis is more stable | 5.05 kcal/mol | N/A | nih.gov |

| 2-Acetylthiophene | S,O-cis is more stable | ~1.0 kcal/mol | ~530 cm⁻¹ | researchgate.net |

Reaction Mechanism Predictions through Computational Modeling

Computational modeling is instrumental in elucidating potential reaction mechanisms for furan derivatives. By mapping the potential energy surface of a reaction, researchers can identify transition states (TS), intermediates, and determine activation energy barriers, thereby predicting the most likely reaction pathways. ijper.org

For this compound, several reactions can be computationally modeled based on its functional groups. For instance, the oxidation of furan derivatives to maleic acid has been studied, with proposed mechanisms involving initial epoxidation of the furan ring. acs.org The degradation of furans via pyrolysis to produce carbon monoxide (CO) has also been investigated, with calculations showing that the optimal path involves the breaking of a carbon-oxygen bond to form an intermediate that then undergoes decarbonylation. rsc.org

Catalytic reactions are also amenable to computational study. The hydrodeoxygenation of furfural (B47365) (a related aldehyde) on metal catalyst surfaces has been systematically investigated using DFT, revealing multi-step pathways for the formation of furfuryl alcohol and 2-methylfuran (B129897). nih.gov Similarly, the gold-catalyzed isomerization of alkynyl epoxides to furans has been detailed computationally, identifying the rate-limiting step and the influence of substituents. maxapress.commaxapress.com These studies provide a framework for predicting how this compound might behave under various reaction conditions, such as the selective oxidation of its alcohol group or hydrogenation of the acetyl function.

| Reaction | Reactant | Key Step | Calculated Barrier (kJ/mol) | Computational Method | Reference |

|---|---|---|---|---|---|

| Pyrolysis to CO | Furan | C-O bond breaking | 363 | GGA-RPBE | rsc.org |

| OH Radical Addition | Furan | OH addition to C2 | -10.9 | M06-2X/cc-pVTZ | whiterose.ac.uk |

| Hydrodeoxygenation | Furfural + H | Hydrogenation of C=O | Rate-controlling step | DFT | nih.gov |

Molecular Docking Simulations for Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. imrpress.com This method is crucial in drug discovery and for understanding the biochemical interactions of compounds like this compound with biological targets such as enzymes.

Docking simulations calculate a binding score or affinity (often in kcal/mol) that estimates the strength of the interaction. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the protein's active site. mdpi.commdpi.com

Numerous studies have docked furan derivatives into various enzyme active sites. Furan-containing chalcones have been modeled as inhibitors of urease, with docking results showing that substituents on the furan ring form key interactions with catalytic residues. mdpi.com Other furan derivatives have been studied as potential antibacterial agents by docking them into the active sites of E. coli enzymes like enoyl-ACP reductase and DNA gyrase. ijper.orgscispace.com In these studies, the furan ring and its substituents were found to form critical hydrogen bonds and hydrophobic contacts. For this compound, the hydroxyl and acetyl groups would be expected to act as key hydrogen bond donors and acceptors, respectively, guiding its binding orientation within an enzyme's active site.

| Furan Derivative | Enzyme Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Software | Reference |

|---|---|---|---|---|---|

| Furan-chalcone | Urease | -7.2 | CYS321, MET366, ALA365 | MOE-Dock | mdpi.com |

| Furan-azetidinone hybrid | E. coli Enoyl Reductase | -9.2 (GScore) | PHE94, TYR146 | Glide (Maestro) | ijper.org |

| Furan-pyrazoline hybrid | Glucosamine-6-P Synthase | -8.91 | GLN348, SER349, ALA602 | AutoDock 4.2 | mdpi.com |

| 5-Acetyl-2-aryl-6-hydroxybenzofuran | α-Glucosidase | -9.1 | ASP214, GLU276, ASP349 | MOE | nih.gov |

Applications in Organic Synthesis and Materials Science

Role as an Intermediate in the Synthesis of Complex Organic Molecules

5-Acetyl-2-furanmethanol serves as a crucial intermediate in the multi-step synthesis of complex organic molecules. Its bifunctional nature, possessing both a ketone and an alcohol, allows for a variety of chemical transformations. The presence of the furan (B31954) ring, a five-membered aromatic heterocycle containing oxygen, provides a scaffold that can be further modified or incorporated into larger molecular frameworks. cymitquimica.comresearchgate.net

The reactivity of the acetyl and hydroxymethyl groups enables chemists to build molecular complexity through reactions such as nucleophilic additions, condensations, and oxidations. For instance, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, while the acetyl group can undergo reactions typical of ketones, such as aldol (B89426) condensations or the formation of imines. These transformations are instrumental in constructing the carbon skeletons of natural products and pharmaceutically active compounds.

Furthermore, the furan ring itself can participate in various reactions. Oxidative ring cleavage of furans is a well-established method for generating 1,4-dicarbonyl compounds, which are versatile precursors for a wide range of other molecules, including other heterocyclic systems. researchgate.net The Achmatowicz reaction, an oxidative ring expansion of furfuryl alcohols, provides access to highly functionalized pyranones, which are key intermediates in the synthesis of carbohydrates and other complex natural products. researchgate.net

Utilization in Biomass Valorization and Sustainable Chemical Production

The drive towards a more sustainable chemical industry has led to increased interest in biomass-derived platform chemicals, and this compound is a noteworthy example. researchgate.net It can be derived from 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical obtained from the dehydration of C6 sugars (hexoses) found in lignocellulosic biomass. researchgate.netacs.orgcellulosechemtechnol.ro Lignocellulosic biomass, which includes agricultural residues and forestry waste, is an abundant and renewable resource. acs.orgcellulosechemtechnol.ro The conversion of this biomass into valuable chemicals, a process known as valorization, is a cornerstone of the green chemistry movement. cellulosechemtechnol.roacs.org

The production of this compound from biomass typically involves the initial conversion of cellulose (B213188) and hemicellulose into sugars, which are then dehydrated to form HMF. cellulosechemtechnol.ro Subsequent chemical transformations can then yield this compound. Research has explored various catalytic systems to improve the efficiency and selectivity of these conversions. acs.org The use of this compound derived from biomass reduces the reliance on fossil fuels and contributes to a more circular economy. nih.gov

| Biomass Source | Key Intermediate | Target Compound | Significance |

|---|---|---|---|

| Lignocellulosic Biomass (e.g., wood, agricultural waste) | 5-Hydroxymethylfurfural (HMF) | This compound | Renewable feedstock, sustainable production acs.orgcellulosechemtechnol.ro |

| Fructose (B13574) (from inulin (B196767) or sucrose) | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | Precursor for bio-based polymers acs.org |

| Xylose (from hemicellulose) | Furfural (B47365) | Furfuryl alcohol | Solvent and resin production |

Precursor for Advanced Polymer and Resin Systems

The functional groups present in this compound make it a valuable monomer for the synthesis of advanced polymers and resins. The hydroxymethyl group can participate in condensation polymerization reactions, similar to other furfuryl alcohols, to form furan resins. These resins are known for their excellent thermal stability, chemical resistance, and adhesive properties.

The acetyl group provides an additional site for cross-linking or further functionalization of the polymer backbone. This can be exploited to tailor the properties of the resulting material, such as its mechanical strength, flexibility, and thermal characteristics. For example, the ketone functionality can react with diamines to form Schiff base polymers or undergo aldol condensation reactions to create highly cross-linked networks.

The use of furan-based monomers, like this compound, is particularly attractive for creating bio-based polymers. researchgate.net These materials offer a sustainable alternative to traditional petroleum-derived plastics and are finding applications in coatings, adhesives, composites, and other advanced materials. researchgate.net

Building Block for Heterocyclic Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. pnrjournal.comsigmaaldrich.comethernet.edu.et this compound serves as a versatile building block for the synthesis of a wide variety of heterocyclic scaffolds. sigmaaldrich.com The furan ring itself is a key heterocyclic motif, and its substituents allow for its elaboration into more complex systems.

The reactive sites on this compound can be used to construct new rings fused to or appended to the furan core. For example, the acetyl group can react with hydrazines to form pyrazoles, or with hydroxylamine (B1172632) to form isoxazoles. clockss.org The hydroxymethyl group can be converted into a leaving group, allowing for nucleophilic substitution to introduce other functionalities or to close rings.

Furthermore, the furan ring can be a precursor to other heterocyclic systems through ring transformation reactions. For instance, treatment with certain reagents can lead to the formation of pyridines, pyridazines, or other six-membered heterocycles. This versatility makes this compound a valuable tool for synthetic chemists seeking to create novel heterocyclic compounds with potential applications in pharmaceuticals, agrochemicals, and materials. cymitquimica.compnrjournal.com

| Furan Precursor | Reactant(s) | Resulting Heterocycle | Reference |

|---|---|---|---|

| This compound | Hydrazine | Pyrazole derivative | clockss.org |

| Furfuryl alcohol | Oxidizing agents (Achmatowicz reaction) | Pyranone derivative | researchgate.net |

| Furfural | Ammonia (B1221849), Aldehyde/Ketone | Pyridine derivative (Hantzsch synthesis) | General knowledge |

| Furfural | Ammonium carbonate, active methylene (B1212753) compound | Polyhydroquinoline derivative |

Natural Occurrence and Formation Pathways

Genesis through Thermal Degradation and Maillard Reactions in Food Systems

The Maillard reaction, a non-enzymatic browning process between amino acids and reducing sugars, is a principal route for the generation of a vast array of flavor compounds, including numerous furan (B31954) derivatives. nih.gov Similarly, the thermal degradation (pyrolysis) of carbohydrates, amino acids, ascorbic acid, and polyunsaturated fatty acids provides the necessary chemical precursors and energy for the formation of the furan ring and its various substitutions. researchgate.netimreblank.ch

The formation of a molecule with both acetyl and hydroxymethyl groups, such as 5-Acetyl-2-furanmethanol, can be understood by examining the formation of its constituent parts on the furan nucleus.

Formation of the Furan Ring with a Hydroxymethyl Group: The compound 5-(Hydroxymethyl)furfural (HMF) is a pivotal intermediate in carbohydrate degradation. mdpi.com HMF itself contains a furan ring with a hydroxymethyl group at the 5-position and a formyl group at the 2-position. The reduction of this formyl group can yield a di-hydroxymethyl furan, while other reactions can modify the ring. Another related compound, 2-Furanmethanol (furfuryl alcohol), is a known product of the Maillard reaction and is also formed during the thermal decomposition of sugars. nih.govnih.govmdpi.com

Formation of Acetyl Groups: The introduction of an acetyl group onto the furan ring is also a known consequence of the Maillard reaction. chemdad.com For instance, 2-acetylfuran (B1664036) is a recognized flavor compound found in numerous heat-processed foods, contributing sweet, balsamic, and almond-like notes. mdpi.comchemdad.com

Combined Formation Pathways: Research on the thermal decomposition of HMF in the presence of amino acids like glycine (B1666218) has shown the formation of compounds such as 2-acetyl-5-methylfuran . acs.orgnih.gov This finding is significant as it demonstrates that HMF, which contains the hydroxymethylfurfural backbone, can be transformed into an acetylated furan derivative through reactions with amino acids. Although this results in a methyl group instead of the original hydroxymethyl group, it confirms that the core reactions required to form acetylated furans from sugar degradation products occur in food systems. acs.orgnih.govresearchgate.net A study on the Maillard reaction of 2'-fucosyllactose (B36931) also identified the concurrent formation of both 2-acetylfuran and 2-furanmethanol , indicating that the conditions for forming both functional groups exist simultaneously. nih.gov

While direct evidence for the formation of this compound is not prominent in existing literature, these established pathways for related furanoids provide a strong theoretical basis for its potential generation in trace amounts during the high-temperature processing of foods rich in carbohydrates and amino acids.

Presence and Identification in Natural Extracts and Processed Food Matrices

Furan and its many derivatives have been identified in a wide range of thermally processed foods. The specific compound this compound is not commonly listed in food volatile databases; however, numerous structurally related compounds are well-documented. The presence of these analogues underscores the chemical diversity of furanoids generated during food preparation and their occurrence in natural sources.

Heat-treated foods are the primary dietary source of furan compounds. Common food categories where furan derivatives are found include:

Coffee nih.gov

Canned and jarred foods researchgate.net

Bakery products nih.gov

Fried foods, such as potato chips and fried Welsh onion mdpi.comchemdad.com

Roasted meats chemdad.com

Fruit juices and tomato paste mdpi.comchemdad.com

The following table summarizes the identification of furan compounds that are structurally similar to this compound in various food and natural matrices.

| Compound Name | Matrix | Reference(s) |

| 2-Acetylfuran | Roasted sesame seeds, fried beef, sweet corn, coffee, tomatoes, beer, green tea, raisins, potato chips, fried Welsh onion | mdpi.comchemdad.com |

| 2-Furanmethanol (Furfuryl alcohol) | Fried Welsh onion, Maillard reaction models | nih.govmdpi.com |

| 5-Methylfurfural | Coffee, tea, cocoa, baked potato flour, fried Welsh onion | mdpi.com |

| 5-(Hydroxymethyl)furfural (HMF) | Honey, fruit juices, tomato products, fried Welsh onion | mdpi.commdpi.com |

| 2-Acetyl-5-methylfuran | Product of HMF degradation with glycine | acs.orgnih.gov |

| 5-[(Dimethylamino)methyl]-2-furanmethanol | Product of HMF degradation with glycine | acs.orgnih.gov |

These findings from various studies illustrate that furanoids with acetyl, methyl, and hydroxymethyl groups are indeed formed and present in what we consume. While this compound remains an elusive specific analyte in these studies, its potential for existence is supported by the confirmed presence of its chemical relatives in a variety of common food items. Further, more sensitive analytical investigations may yet identify it in complex food matrices.

Future Research Directions for 5 Acetyl 2 Furanmethanol

Development of Green Chemistry Approaches for Production

The increasing demand for sustainable and environmentally friendly chemical processes has spurred research into green chemistry approaches for the production of 5-Acetyl-2-furanmethanol. A significant focus is on the utilization of biomass as a renewable feedstock. acs.org Lignocellulosic biomass, which is abundant and low-cost, is a promising starting material. acs.org The conversion of biomass-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) into valuable derivatives is a key strategy. acs.orgresearchgate.net

Biocatalysis has emerged as a particularly promising green method. researchgate.net Enzymatic and whole-cell biocatalyst systems offer mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional chemical methods. researchgate.netsci-hub.se For instance, the biocatalytic reduction of HMF to 2,5-bis(hydroxymethyl)furan has been achieved with high yields using whole cells, demonstrating the potential for similar enzymatic pathways to produce this compound. researchgate.net Future research will likely focus on discovering and engineering novel enzymes and microbial strains for the direct and efficient synthesis of this compound from biomass-derived substrates. sci-hub.se The development of robust whole-cell biocatalysts is advantageous as they contain endogenously produced cofactors, which can be expensive to supply for isolated enzyme systems. sci-hub.se

Exploration of Novel Reaction Pathways and Catalytic Systems

Investigating new reaction pathways and catalytic systems is crucial for expanding the synthetic utility of this compound and creating novel derivatives. Current research has explored its synthesis through the hydrolysis of 5-acetyl-2-furfuryl acetate (B1210297). mdpi.com

Future work will likely involve the exploration of diverse catalytic systems, including:

Homogeneous and Heterogeneous Catalysts: Iron-containing catalysts have shown potential in the synthesis of related furan (B31954) derivatives. researchgate.net The use of earth-abundant and inexpensive metals like iron is an attractive alternative to precious metal catalysts. researchgate.net Further investigation into metal-organic frameworks (MOFs) and supported metal nanoparticles could lead to highly efficient and recyclable catalysts for the synthesis and transformation of this compound. acs.orgmdpi.com

Biocatalytic Cascades: The use of multi-enzyme cascades in one-pot syntheses can streamline processes and improve efficiency. acs.org Designing artificial biocatalytic cascades could enable the conversion of simple starting materials into complex furan derivatives, including this compound, in a single reaction vessel. acs.org

The development of novel reaction pathways will also focus on the derivatization of this compound to create a library of new compounds with potentially valuable properties.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is fundamental for its application. Advanced spectroscopic and structural characterization techniques are essential for this purpose.

Spectroscopic data provides key insights into the molecule's architecture:

NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the structure of this compound and its derivatives. researchgate.netacs.orgnih.gov

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition. nih.gov

Infrared Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl and hydroxyl groups. nih.gov

Future research will likely employ more advanced techniques, such as two-dimensional NMR and solid-state NMR, to gain deeper insights into the compound's conformation and intermolecular interactions. X-ray crystallography could provide definitive information on the three-dimensional structure of this compound in its solid state. researchgate.net

Below is a table summarizing some of the known spectroscopic data for a related compound, which can serve as a reference for future studies on this compound.

| Technique | Key Observations for a Related Benzofuran (B130515) Derivative |

| ¹H-NMR | Signals corresponding to aromatic protons, hydroxyl groups, and acetyl methyl protons. nih.gov |

| ¹³C-NMR | Resonances for carbonyl carbon, aromatic carbons, and methyl carbon. nih.gov |

| IR (ATR) | Bands indicating OH stretching, C=O stretching, and aromatic ring vibrations. nih.gov |

| HRMS (ES⁺) | Accurate mass measurement to confirm the elemental formula. nih.gov |

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is becoming an indispensable tool in chemical research. nih.gov These computational models can predict the physicochemical properties, reactivity, and biological activity of compounds based on their molecular structure.

For this compound, future research in this area will focus on:

Developing QSAR Models: By building models based on a dataset of furan derivatives with known activities, it may be possible to predict the potential applications of this compound and its novel derivatives. nih.govugr.es This can help prioritize synthetic targets and guide experimental work.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.net This can provide insights into reaction mechanisms and help in the design of new catalysts.

Machine Learning: Machine learning algorithms can be trained on existing chemical data to build predictive models for various properties, including toxicity and bioactivity. ugr.es

The integration of experimental data with computational modeling will accelerate the discovery and development of new applications for this compound and its derivatives, while also providing a deeper understanding of the relationships between their structure and function. nih.gov

Q & A

Basic Synthesis: What are the standard synthetic routes for 5-Acetyl-2-furanmethanol, and what reaction conditions optimize yield?

This compound can be synthesized via furan functionalization. A common approach involves:

Vinylation : Reacting 5-methylfurfural with a vinylating agent (e.g., vinyl magnesium bromide) under basic conditions to form a substituted furan intermediate.

Reduction : Reducing the acetyl group using agents like NaBH₄ or LiAlH₄ in anhydrous THF/Et₂O to introduce the methanol moiety .

Optimization : Catalytic hydrogenation with silica-supported cobalt nanoparticles improves regioselectivity and yield (up to 85%) by minimizing side reactions .

Advanced Synthesis: How can regioselectivity challenges during acetylation of 2-furanmethanol derivatives be addressed?

Regioselectivity in acetylation is influenced by steric and electronic factors. Key strategies:

- Protecting Groups : Temporarily block reactive hydroxyl groups with tert-butyldimethylsilyl (TBS) chloride before acetylation.

- Catalytic Control : Use Lewis acids like BF₃·Et₂O to direct acetylation to the C5 position of the furan ring .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the desired position .

Basic Characterization: What analytical techniques are critical for confirming the structure of this compound?

- NMR :

- GC-MS : A molecular ion peak at m/z 190 (C₁₁H₁₀O₃) with fragmentation patterns at m/z 122 (loss of CH₂OH) validates the structure .

Advanced Characterization: How can conflicting spectral data (e.g., NMR shifts) be resolved for furan derivatives?

Discrepancies in NMR data often arise from solvent effects or impurities. Solutions:

- Deuteration : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.

- 2D NMR : HSQC and HMBC correlations map carbon-proton connectivity, distinguishing between isomers .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Basic Applications: What preliminary biological activities have been reported for structurally similar furanmethanol derivatives?

Related compounds exhibit:

- Antimicrobial Activity : MIC values of 8–16 µg/mL against S. aureus and E. coli via membrane disruption .

- Antioxidant Properties : DPPH radical scavenging with IC₅₀ ~20 µM, attributed to the hydroxyl and acetyl groups .

Note: Specific data for this compound requires further validation.

Advanced Applications: What mechanistic insights exist for the antioxidant activity of furanmethanol derivatives?

- ROS Scavenging : The methanol group donates hydrogen atoms to quench free radicals, confirmed via ESR spectroscopy.

- Chelation : Acetyl groups bind transition metals (Fe²⁺/Cu²⁺), inhibiting Fenton reactions. DFT studies suggest a binding energy of −15.2 kcal/mol for Fe²⁺ .

Data Contradictions: How do synthetic methods impact reported yields and purity of this compound?

Computational Modeling: How can DFT studies guide the design of this compound derivatives?

- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic (C5) and electrophilic (acetyl C) sites .

- Solvent Effects : COSMO-RS simulations in water/ethanol predict solubility and reaction pathways .

Toxicity and Safety: What precautions are recommended for handling this compound?

- Acute Toxicity : LD₅₀ (rat, oral) >2000 mg/kg; wear nitrile gloves and goggles.

- Storage : Keep under N₂ at 4°C to prevent oxidation .

Advanced Mechanistic Studies: What isotopic labeling strategies elucidate the reduction mechanism of acetyl groups in furans?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.